7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ greener synthetic methodologies to improve yield and reduce environmental impact .
Chemical Reactions Analysis
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which influence the absorption and emission behaviors of the compound . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant in the preparation of DPP-IV inhibitors . In biology and medicine, pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antitumor agents and enzymatic inhibitors . Additionally, these compounds are valuable in material science for their photophysical properties, making them suitable for use in optical applications .
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzymatic activity and inhibit specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique structural features and photophysical properties. Similar compounds include 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
7-cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-10-12-8(11(15)16)5-9(7-2-3-7)14(10)13-6/h4-5,7H,2-3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALQDJRAPMSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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